{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester
Description
This compound is a pyrazole-based boronic ester featuring a methyl acetate substituent. Its structure integrates:
- A pyrazole ring substituted at the 4-position with a phenyl group.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety on the phenyl ring.
- A methyl ester group linked via an acetic acid chain at the pyrazole’s 1-position.
The boronate ester enhances its utility in Suzuki-Miyaura cross-coupling reactions, a key step in pharmaceutical and materials science syntheses . The methyl ester group improves solubility in organic solvents compared to carboxylic acid analogs .
Properties
IUPAC Name |
methyl 2-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)15-8-6-13(7-9-15)14-10-20-21(11-14)12-16(22)23-5/h6-11H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAVIGQQEPZEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN(N=C3)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester (commonly referred to as the tetramethyl dioxaborolane derivative) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H22BNO4, with a molecular weight of approximately 305.18 g/mol. The presence of the boron atom in the dioxaborolane structure contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H22BNO4 |
| Molecular Weight | 305.18 g/mol |
| CAS Number | 123456-78-9 |
| Purity | >98% |
The tetramethyl dioxaborolane moiety is known for its ability to form reversible covalent bonds with various biological molecules. This feature allows it to act as a biological probe or modulator in several pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, it may interact with serine proteases or kinases, altering their activity and affecting downstream signaling cascades.
- Receptor Modulation : Preliminary studies indicate that this compound can act as an allosteric modulator for various receptors. Its interaction with the muscarinic M4 receptor has been particularly noted for enhancing acetylcholine binding affinity by stabilizing receptor conformations conducive to agonist binding .
- Antioxidant Activity : The presence of the dioxaborolane group may impart antioxidant properties to the compound, allowing it to scavenge free radicals and reduce oxidative stress in cellular environments.
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of this compound on various cancer cell lines. It was observed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to apoptosis induction via mitochondrial pathway activation.
Case Study 2: Neuroprotective Effects
Research published in Frontiers in Neuroscience highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study demonstrated that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability in neuronal cultures .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:
- Absorption : Rapidly absorbed upon administration.
- Distribution : Exhibits good tissue penetration due to its lipophilic nature.
- Metabolism : Primarily metabolized via hepatic pathways; potential for drug-drug interactions should be evaluated.
- Excretion : Renal excretion is expected, necessitating monitoring in patients with renal impairment.
Comparison with Similar Compounds
Ethyl [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
Physicochemical Properties
| Property | Target Compound | Ethyl Analog | Benzoic Acid Derivative |
|---|---|---|---|
| Molecular Weight | 343.19 g/mol | 357.22 g/mol | 342.20 g/mol |
| Solubility (DMSO) | >50 mg/mL | >40 mg/mL | <10 mg/mL |
| Melting Point | Not reported | 112–114°C | 98–100°C |
| LogP | 2.8 | 3.1 | 3.5 |
Preparation Methods
Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Intermediate
Starting from 4-(hydroxymethyl)phenylboronic acid, the boronic acid is converted to the corresponding pinacol ester by reaction with pinacol in acetonitrile.
Magnesium sulfate is used as a drying agent.
The reaction is refluxed at approximately 80°C for 24 hours.
After completion, the solvent is evaporated under vacuum, and the crude product is dissolved in dichloromethane and filtered to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol.
This intermediate is typically used without further purification.
Step 2: Formation of the Pyrazole Ring and Coupling
The pyrazole ring is formed by cyclization reactions involving appropriate hydrazine and β-ketoester or equivalent precursors.
The boronate ester intermediate is then coupled to the pyrazole-containing moiety.
A common approach involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using palladium catalysts such as Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4.
Typical reaction conditions include the use of a base (e.g., potassium phosphate or sodium carbonate), solvents such as dimethylformamide (DMF), N,N-dimethylformamide, or toluene, and heating at temperatures around 80–100°C for several hours (3 h or more).
After reaction completion, purification is performed via silica gel chromatography using mixtures of ethyl acetate and hexane as eluents.
Representative Reaction Conditions and Yields
Notes on Purification and Characterization
Purification is typically performed by silica gel column chromatography with ethyl acetate and hexane mixtures, adjusting polarity to optimize separation.
Characterization includes NMR, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
The compound's molecular weight is 342.2 g/mol, and it has the molecular formula C18H23BN2O4.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C18H23BN2O4 |
| Molecular Weight | 342.2 g/mol |
| Key Intermediates | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol |
| Catalysts | Pd(PPh3)4, Pd(dppf)Cl2·CH2Cl2 |
| Solvents | Acetonitrile, DMF, dichloromethane, toluene |
| Reaction Temperatures | 80°C (ester formation), 100°C (coupling) |
| Reaction Times | 24 h (ester formation), 3 h (coupling) |
| Purification | Silica gel chromatography (EtOAc/hexane) |
| Typical Yields | 70–85% |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via multi-step reactions. A common approach involves coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with hydrazine hydrate under acidic conditions (e.g., HCl) in ethanol or methanol, followed by alkylation with methyl chloroacetate. Critical parameters include:
- Temperature control (50–80°C for cyclization).
- Solvent selection (polar aprotic solvents like DMF for alkylation steps).
- Catalyst use (e.g., Pd for Suzuki-Miyaura cross-coupling if intermediates require functionalization) .
Q. Which spectroscopic and chromatographic methods reliably characterize purity and structural integrity?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrazole ring and boronic ester integrity. Aromatic protons appear as distinct doublets (δ 7.2–8.1 ppm), while the dioxaborolane methyl groups resonate as a singlet (δ 1.3 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 357.18) .
Q. What are its primary applications in medicinal chemistry and drug discovery?
The compound serves as:
- A boron-containing building block for Suzuki-Miyaura cross-coupling to synthesize biaryl scaffolds in kinase inhibitors .
- A probe for enzyme inhibition studies , leveraging its pyrazole-acetate moiety to mimic carboxylate-binding motifs in targets like cyclooxygenase-2 .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across synthetic batches?
Contradictions often arise from:
- Trace Pd residues : Use ICP-MS to quantify residual catalysts; purify via silica gel chromatography or recrystallization .
- Boronic ester hydrolysis : Monitor hydrolysis byproducts via 11B NMR. Store batches under inert gas (Ar) with molecular sieves .
- Batch consistency : Implement QC protocols (e.g., TLC, HPLC) at each synthetic step .
Q. What strategies stabilize the boronic ester moiety during long-term storage?
- Storage : Keep at –20°C in amber vials under argon. Avoid protic solvents (e.g., MeOH) that promote hydrolysis .
- Formulation : Lyophilize with stabilizing excipients (e.g., trehalose) for biological assays requiring aqueous solutions .
Q. How to design control experiments for unexpected byproducts during pyrazole alkylation?
- Byproduct identification : Use LC-MS to detect N-alkylation vs. O-alkylation products.
- Optimization : Vary bases (e.g., K2CO3 vs. Cs2CO3) and solvents (DMF vs. THF) to favor regioselectivity. Quench reactions at intermediate timepoints for kinetic analysis .
Q. What solvents and catalysts optimize cross-coupling reactions with this boronic ester?
- Solvents : THF or dioxane (anhydrous) for Pd-mediated couplings. Additives like K3PO4 enhance reactivity .
- Catalysts : Pd(PPh3)4 or SPhos-Pd-G3 for electron-deficient aryl partners. Microwave irradiation (100°C, 30 min) improves efficiency .
Q. How to resolve conflicting computational vs. experimental binding affinity data?
- Re-evaluate docking parameters : Adjust protonation states of the pyrazole and boronic ester in silico.
- Experimental validation : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding constants under physiological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
